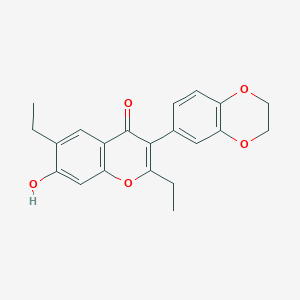

![molecular formula C17H15NO4 B6493908 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one CAS No. 859860-91-6](/img/structure/B6493908.png)

6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular structure of “6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one” is a derivative of coumarin, which is a benzopyran-2-one . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis

The chemical reactions of coumarin derivatives are diverse. For instance, phase transfer catalysis reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with alkyl halides afforded C4 oxygen alkylation products of 2H-chromen-2-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one” include a molecular weight of 192.168, a density of 1.5±0.1 g/cm3, a boiling point of 455.5±45.0 °C at 760 mmHg, and a melting point of 274-276 °C (lit.) . It has a molecular formula of C10H8O4 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one, focusing on six unique applications:

Antioxidant Properties

6,7-Dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one exhibits significant antioxidant properties. This compound can neutralize free radicals, thereby protecting cells from oxidative stress and damage. Its antioxidant activity is crucial in preventing various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .

Anti-inflammatory Effects

This compound has been shown to possess potent anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and myeloperoxidase. These properties make it a potential therapeutic agent for treating inflammatory conditions like arthritis, asthma, and inflammatory bowel disease .

Anticancer Activity

Research indicates that 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one has promising anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This compound has been studied for its effectiveness against various types of cancer, including breast, lung, and colon cancers .

Neuroprotective Effects

This compound has shown potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It can protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases .

Antimicrobial Properties

6,7-Dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents to combat infections, especially those resistant to conventional antibiotics .

Anti-diabetic Effects

Studies have shown that this compound can help manage diabetes by improving insulin sensitivity and reducing blood glucose levels. It also exhibits protective effects on pancreatic β-cells, which are responsible for insulin production .

Cardioprotective Properties

The cardioprotective effects of 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one are attributed to its antioxidant and anti-inflammatory properties. It can help reduce the risk of cardiovascular diseases by preventing oxidative damage to the heart and blood vessels .

Hyaluronan Synthesis Inhibition

This compound acts as a hyaluronan synthesis inhibitor, which can be beneficial in treating conditions like cancer and fibrosis, where excessive hyaluronan production is a problem. By inhibiting hyaluronan synthesis, it can help control tumor growth and tissue fibrosis .

Mechanism of Action

Target of Action

They have been found to interact with a variety of targets, including enzymes like myeloperoxidase , and receptors involved in inflammation and oxidative stress .

Mode of Action

For instance, they can inhibit enzyme activity, as seen with myeloperoxidase , or modulate receptor signaling pathways .

Biochemical Pathways

They have been reported to exhibit anti-inflammatory and antioxidant activities, suggesting they may impact pathways related to inflammation and oxidative stress .

Pharmacokinetics

Coumarin derivatives are generally known to be well absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Given the known activities of coumarin derivatives, it can be inferred that this compound may exhibit anti-inflammatory and antioxidant effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially affect the action and stability of coumarin derivatives .

Future Directions

The future directions of research on “6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one” and other coumarin derivatives are likely to continue focusing on their synthesis methods and biological properties . Given their wide range of biological activities, these compounds are of significant interest for the development of new drugs and therapies .

properties

IUPAC Name |

6,7-dihydroxy-4-[(2-methylanilino)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-10-4-2-3-5-13(10)18-9-11-6-17(21)22-16-8-15(20)14(19)7-12(11)16/h2-8,18-20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWACZFRJCDOCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

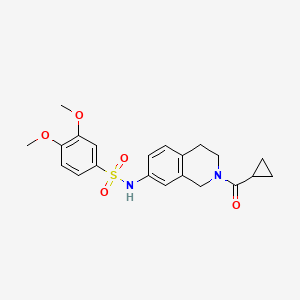

![5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6493832.png)

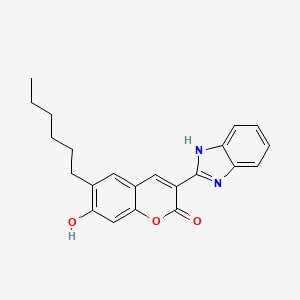

![N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493842.png)

![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6493849.png)

![1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6493880.png)

![1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6493891.png)

![3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B6493899.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B6493909.png)

![5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B6493914.png)

![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline](/img/structure/B6493921.png)

![7-hydroxy-8-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B6493936.png)

![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6493943.png)